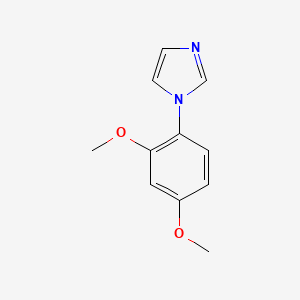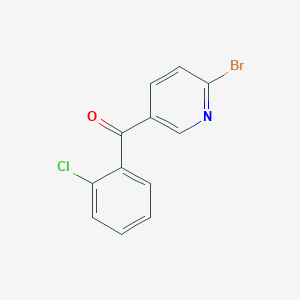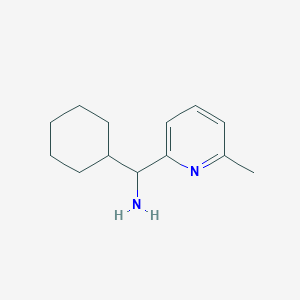
1-(2,4-Dimethoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the imidazole ring. Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-1H-imidazole typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate imidazole precursor under acidic or basic conditions. One common method involves the use of a condensation reaction between 2,4-dimethoxybenzaldehyde and imidazole in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) in ethanol. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce halogen or nitro groups onto the phenyl ring.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-1H-imidazole: Similar structure but with different substitution pattern on the phenyl ring.
1-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole: Contains an additional methoxyphenyl group.
1-(2,4-Dimethoxyphenyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness: 1-(2,4-Dimethoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)imidazole |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-3-4-10(11(7-9)15-2)13-6-5-12-8-13/h3-8H,1-2H3 |
InChI Key |
ZHNBNOFUTOUNDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CN=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B12995367.png)
![7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B12995377.png)

![N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B12995384.png)
![7-(sec-Butyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995398.png)


![2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B12995424.png)




![2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12995442.png)
